5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The structural formula represents the arrangement and connections of atoms in a molecule.
Synthesis Analysis
The synthesis of a compound refers to the process of creating the compound, usually by reacting simpler substances together. It involves a series of chemical reactions, each with specific reagents and conditions.Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of the atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reagents, conditions, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Scientific Research Applications
Cocaine Abuse Therapeutic Agent
One area of application is in the development of therapeutic agents for cocaine abuse. The compound's synthesis and evaluation indicate its potential utility in this field. The first catalytic enantioselective synthesis of a closely related compound shows promise as a cocaine abuse therapeutic agent, highlighting the importance of such compounds in addressing substance abuse issues (Forrat, Ramón, & Yus, 2007).
Neurotransmission Studies
Research also focuses on the study of neurotransmission, particularly serotonergic neurotransmission. The compound and its derivatives are used as ligands to study 5-HT1A receptors with PET imaging, providing insights into the serotonergic system (Plenevaux et al., 2000). This research is crucial for understanding the mechanisms of action of serotonergic neurotransmission and its implications for various psychiatric disorders.
Receptor Binding and Imaging
The compound's derivatives are used in the development of new PET tracers for imaging serotonin 5-HT1A receptors, which are vital for neuropsychiatric disorder quantification (García et al., 2014). Such studies contribute to the understanding of receptor distribution and function in health and disease, aiding in the diagnosis and treatment of conditions like depression and anxiety.
Corrosion Inhibition
Interestingly, derivatives of piperidine, a related compound, have been investigated for their corrosion inhibition properties, demonstrating the compound's utility beyond biomedical applications. These studies explore the adsorption behaviors and inhibition efficiencies of such derivatives on metal surfaces, providing a bridge between chemical properties and practical applications in materials science (Kaya et al., 2016).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, etc.
properties
IUPAC Name |
5-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3S/c1-3-17-8-9-20(28-2)21(16-17)29(26,27)23-10-11-24-12-14-25(15-13-24)19-7-5-4-6-18(19)22/h4-9,16,23H,3,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNYODZIEKDXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide |
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